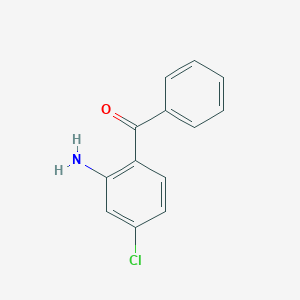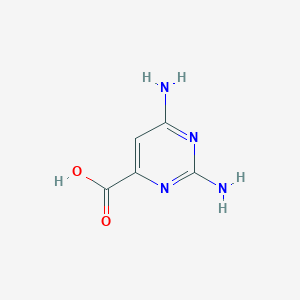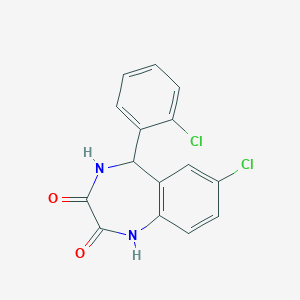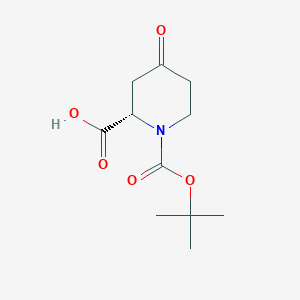
(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines. The presence of the 4-oxo and 2-carboxylic acid functionalities suggests that the compound could be an intermediate in the synthesis of more complex molecules, possibly with biological activity.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, they do provide insight into related compounds. For instance, the synthesis of 1-(tert-butyl)-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid involves the introduction of a tert-butyl group, which is similar to the tert-butoxycarbonyl group in the compound of interest . This suggests that similar synthetic strategies could be employed, such as the use of Boc anhydride for the introduction of the Boc protecting group.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, as seen in the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate . This compound, which also contains a piperidine ring and a tert-butyl group, exhibits strong O-H...O=C hydrogen bonds that lead to infinite chains in the crystal structure. It is reasonable to infer that (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid may form similar hydrogen bonding patterns due to the presence of the carboxylic acid group.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid can be inferred from the properties of structurally similar compounds. For example, the solubility of the compound may be influenced by the presence of the tert-butoxycarbonyl and carboxylic acid groups, which could increase solubility in polar solvents. The compound's melting point, boiling point, and stability would be determined by its molecular structure, particularly the strength of intermolecular interactions such as hydrogen bonding .
Applications De Recherche Scientifique
Stereoselective Syntheses
- Stereoselective Synthesis: This compound is used in stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate. The reaction involves Mitsunobu reaction and alkaline hydrolysis, affording trans isomers with high selectivity (Boev et al., 2015).
Chemical Reactions and Intermediates
- Chemoselective Reactions: It acts as a reagent for chemoselective reactions in high yield under mild conditions, particularly for acidic proton-containing substrates like phenols and aromatic carboxylic acids (Saito et al., 2006).
- Formation of Porous Networks: The compound is involved in forming porous three-dimensional networks with solvent-free hydrophobic channels, as observed in its crystal structure studies (Wang et al., 2008).
- Baker's Yeast Reduction: It is subject to baker's yeast reduction, which varies in enantioselectivity based on fermenting or non-fermenting conditions (Willert & Bols, 1998).
Application in Synthesis of Piperidine Derivatives
- Piperidine Derivatives: This compound is used in the formation of piperidine derivatives fused with oxygen heterocycles. The synthesis demonstrates high stereoselectivity (Moskalenko & Boev, 2014).
X-ray Studies and Molecular Packing
- X-ray Crystallography: X-ray studies reveal its structural characteristics, particularly in the context of molecular packing driven by strong hydrogen bonds (Didierjean et al., 2004).
Activation of Carboxylic Acids
- Active Carbonate Formation: It is involved in the activation of carboxylic acids into efficient active carbonates, leading to the formation of intermediates in reactions with primary and secondary amines (Basel & Hassner, 2002).
Synthesis of Dipeptide Analogs
- Dipeptide Synthesis: The compound is used in synthesizing dipeptide analogs containing non-proteinogenic amino acids, demonstrating its versatility in peptide chemistry (Schutkowski et al., 2009).
Mechanistic Studies
- Mechanism of Action: Studies include mechanistic insights, such as the investigation of dynamic kinetic resolution mechanisms and theoretical calculations, which are crucial in understanding complex organic reactions (Song et al., 2015).
Synthesis of Unnatural Amino Acids
- Unnatural Amino Acids: This compound is pivotal in the synthesis of unnatural amino acids, demonstrating its importance in expanding the boundaries of amino acid chemistry (Bakonyi et al., 2013).
Antibacterial Activity Studies
- Antibacterial Activities: Derivatives of this compound have been studied for their potential antibacterial activities, highlighting its applicability in medicinal chemistry (Song et al., 2009).
Orientations Futures
The Boc group has been extensively used in the stereoselective synthesis of amines and their derivatives . Future research may continue to explore its applications in the synthesis of structurally diverse compounds that represent the structural motif of many natural products and therapeutically applicable compounds .
Propriétés
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBCBXYUAJQMQM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | |
CAS RN |
198646-60-5 |
Source


|
| Record name | (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

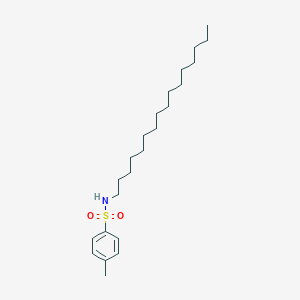
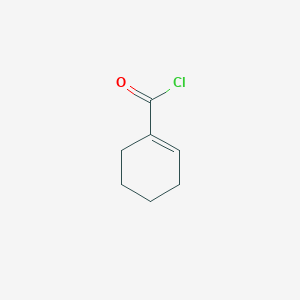
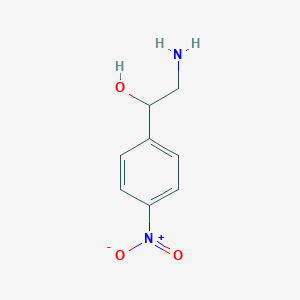
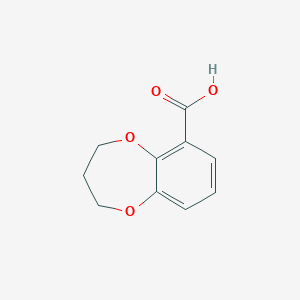

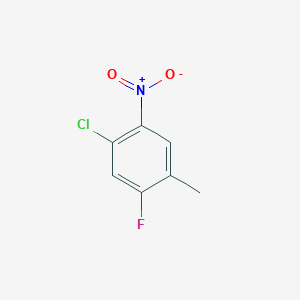
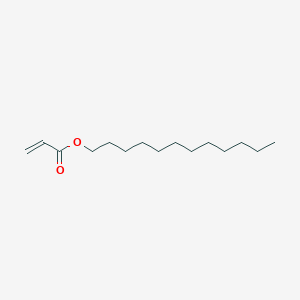
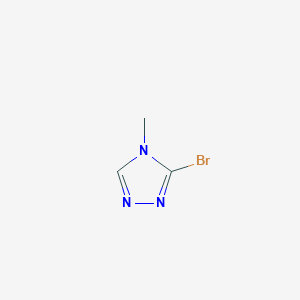
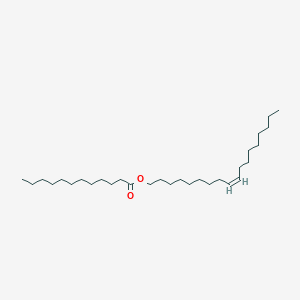
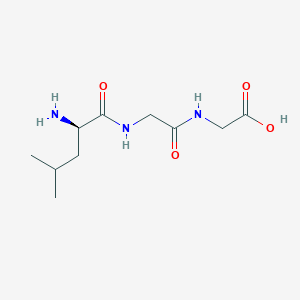
![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)
